4-(azetidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-(azetidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with azetidine and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azetidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with Azetidine and Pyrazole: The azetidine and pyrazole groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
4-(azetidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(azetidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole groups can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(azetidin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
- 4-(azetidin-1-yl)-6-(1H-triazol-1-yl)pyrimidine
- 4-(azetidin-1-yl)-6-(1H-tetrazol-1-yl)pyrimidine
Uniqueness
4-(azetidin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both azetidine and pyrazole groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C10H11N5 |
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Molecular Weight |
201.23 g/mol |
IUPAC Name |
4-(azetidin-1-yl)-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C10H11N5/c1-3-13-15(6-1)10-7-9(11-8-12-10)14-4-2-5-14/h1,3,6-8H,2,4-5H2 |
InChI Key |
OCEHXAPWYRZECE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=NC=NC(=C2)N3C=CC=N3 |
Origin of Product |
United States |
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